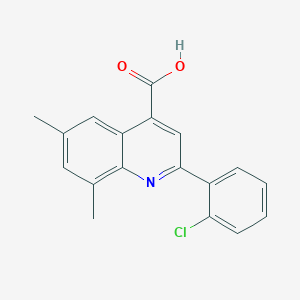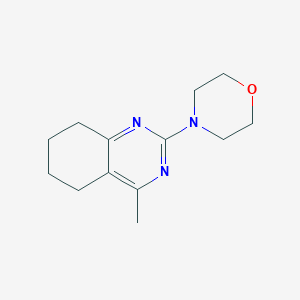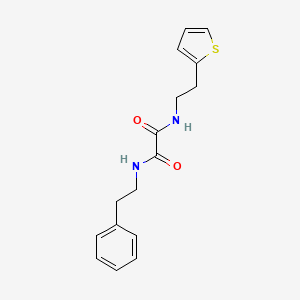![molecular formula C13H8Cl2N4O B2789520 (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone CAS No. 241146-94-1](/img/structure/B2789520.png)
(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone, also known as DCTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone has been found to have potential applications in various fields of scientific research. One of the most promising areas is in the development of antifungal agents. Studies have shown that (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone exhibits potent antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus. (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone has also been investigated as a potential anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro.
Mecanismo De Acción
The exact mechanism of action of (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone is not fully understood, but studies have suggested that it may inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. This disruption in membrane synthesis leads to increased permeability and ultimately cell death. Additionally, (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone has been found to inhibit the activity of several enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone exhibits low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several potential future directions for research on (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone. One area of interest is in the development of novel antifungal agents based on the structure of (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone. Another potential direction is in the investigation of (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone as a potential anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone.
Métodos De Síntesis
The synthesis of (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by the addition of triethylorthoformate and 1H-1,2,4-triazole-5-amine. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain the final product, (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone. This method has been optimized to provide high yields and purity of (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-1-2-9(10(15)4-8)12(20)7-3-11(16-5-7)13-17-6-18-19-13/h1-6,16H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKHXJOIILDLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2789442.png)
![3-((2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2789443.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2789445.png)

![2-(4-Bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine](/img/structure/B2789448.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]amino]acetamide](/img/structure/B2789451.png)
![4-Methoxy-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2789452.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2789453.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2789454.png)
